REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([F:9])[CH:3]=1.N([O-])=O.[Na+].[C:14]1(=[O:20])[NH:18][C:17](=[O:19])[CH:16]=[CH:15]1.C([O-])(=O)C.[Na+]>Cl.CC(C)=O.Cl[Cu]>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([C:16]2[C:17](=[O:19])[NH:18][C:14](=[O:20])[CH:15]=2)=[C:4]([F:9])[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
CuCl
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 1 h and at r.t. for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Finally acetone was evaporated
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography (silica gel, 1:9 EtOAc:Pet. ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C=1C(NC(C1)=O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |